molecular formula C21H17F4N7O2S B13963850 4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide

4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide

Cat. No.: B13963850
M. Wt: 507.5 g/mol
InChI Key: RGLQSEIBYVVVJY-UHFFFAOYSA-N
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Description

4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide is a complex organic compound that features a unique combination of fluorinated pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the fluorinated pyridine and pyrimidine intermediates These intermediates are then coupled using various organic reactions, such as nucleophilic substitution and amination reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide stands out due to its unique combination of fluorinated pyridine and pyrimidine rings, along with the trifluoroethylamino and benzenesulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H17F4N7O2S

Molecular Weight

507.5 g/mol

IUPAC Name

4-[[[6-(6-fluoropyridin-3-yl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide

InChI

InChI=1S/C21H17F4N7O2S/c22-17-8-3-13(10-27-17)15-6-7-16-18(30-15)19(29-11-21(23,24)25)32-20(31-16)28-9-12-1-4-14(5-2-12)35(26,33)34/h1-8,10H,9,11H2,(H2,26,33,34)(H2,28,29,31,32)

InChI Key

RGLQSEIBYVVVJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC3=C(C(=N2)NCC(F)(F)F)N=C(C=C3)C4=CN=C(C=C4)F)S(=O)(=O)N

Origin of Product

United States

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